molecular formula C18H18F2N2O B1521423 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride CAS No. 1218047-88-1

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride

Cat. No. B1521423
CAS RN: 1218047-88-1
M. Wt: 316.3 g/mol
InChI Key: PAQVJGLJYLDHEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride involves the reaction of piperazine with 2-fluorobenzaldehyde, followed by cyclization to form the piperazinone ring. The addition of hydrochloric acid yields the hydrochloride salt form .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride is C₁₃H₁₄ClFN₂O. Its IUPAC name is 1-(3-fluorobenzyl)-2-piperazinone hydrochloride . The compound consists of a piperazinone core with two 2-fluorobenzyl substituents.

Scientific Research Applications

Isolation and Identification of Metabolites 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride's metabolic process in rats was studied through the investigation of its metabolites found in bile, urine, and feces after oral administration. Key biotransformation pathways included O-demethylation, N-dealkylation at the piperazine ring, and hydroxylation at the trimethoxyphenyl ring. The molecular structures of these metabolites were thoroughly characterized, elucidating the compound's metabolic pathways in rats (Kawashima, Satomi, & Awata, 1991).

Chemical Synthesis and Structural Analysis The chemical synthesis and crystal structures of a group of highly biologically active 3-piperazine-bisbenzoxaborole compounds, including the bisbenzoxaboroles with a fluorine analog, were detailed. This study highlighted the molecular architectures of these compounds determined through X-ray measurements, providing insights into the structural aspects of these bioactive molecules (Adamczyk-Woźniak et al., 2013).

Synthesis of Antimigraine Drugs A synthesis route for antimigraine drugs like lomerizine, involving 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride, was documented. The process, starting from bis(4-fluorophenyl)methanone, was noted for its efficiency and potential for large-scale production, underscoring the compound's significance in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).

properties

IUPAC Name

1,3-bis[(2-fluorophenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-15-7-3-1-5-13(15)11-17-18(23)22(10-9-21-17)12-14-6-2-4-8-16(14)20/h1-8,17,21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVJGLJYLDHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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